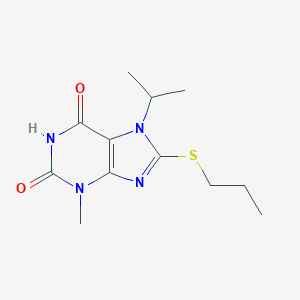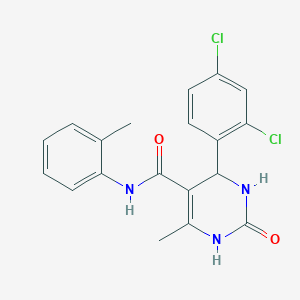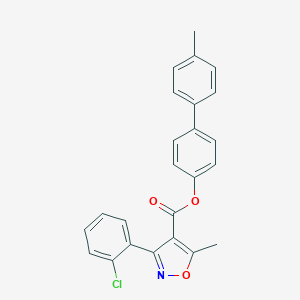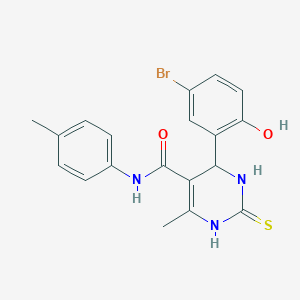
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione” is a complex molecule with the molecular formula C21H25ClN4O3S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 449g/mol. The structure includes a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 449g/mol. Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
This compound exhibits potential as an antimicrobial agent . Its structural similarity to other purine derivatives suggests it could interfere with bacterial DNA synthesis . This interference could inhibit the growth of bacteria, making it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Therapy
The purine scaffold is often explored for antiviral properties . Given the compound’s molecular structure, it may serve as a base for synthesizing novel antiviral drugs . These could target a range of viruses, offering a new avenue for treating viral infections.
Cancer Research
Purine analogs are known to have cytotoxic effects and are used in cancer chemotherapy. The compound could be studied for its ability to induce apoptosis in cancer cells, potentially leading to new cancer treatments .
Enzyme Inhibition
The compound could act as an enzyme inhibitor , disrupting the activity of enzymes that are crucial for the survival of pathogens. This application could extend to treating diseases where enzyme inhibition is a viable strategy .
Agricultural Chemicals
In agriculture, this compound could be explored for its use as a pesticide or herbicide . Its chemical properties might affect the physiological processes of pests and weeds, providing a new tool for crop protection .
Neurological Disorders
There is a possibility that this compound could influence purinergic receptors in the brain. This means it might have applications in treating neurological disorders such as epilepsy or Parkinson’s disease .
Diagnostic Imaging
Modified purines are sometimes used in diagnostic imaging . This compound could be tagged with a radioactive isotope and used in positron emission tomography (PET) scans to diagnose various conditions .
Research Tool
Lastly, as a research tool , this compound could be used in biochemical studies to understand purine metabolism and its role in various diseases. It could help in identifying new therapeutic targets .
Eigenschaften
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-heptyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-4-5-6-7-12-26-17-18(25(2)20(29)24-19(17)28)23-21(26)30-13-16(27)14-8-10-15(22)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEQBFRBBSOYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402729.png)
![N'-(4-ethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402730.png)
![4-(2,4-Dimethylphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402731.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B402732.png)
![3-[2,6-Bisnitro-4-(trifluoromethyl)anilino]phenol](/img/structure/B402733.png)


![3-[(2-Cyanoethyl)(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanenitrile](/img/structure/B402738.png)


![2-Fluorobenzaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402746.png)

![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)
![4-{[(2,4-Dichlorophenyl)methyl]oxy}-3-(methyloxy)benzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402752.png)